6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide

Structure–Property Relationship Medicinal Chemistry Building Block Hydrazide–Hydrazone Synthesis

Researchers pursuing diversity-oriented synthesis often encounter limited linker diversity in commercial hydrazide building blocks. This compound solves that gap with a distinctive C6 aliphatic spacer and 4-bromo-3-fluoro phenoxy motif inaccessible from common C2 (acetohydrazide) analogs. • Enables synthesis of hydrazones, 1,2,4-triazoles, and 4-thiazolidinones with tunable lipophilicity and conformational flexibility distinct from phenoxyacetohydrazide-derived heterocycles. • 4-Bromo substituent provides anomalous scattering signal for X-ray crystallographic phasing, supporting protein-ligand co-crystallization studies. • ≥95% purity; supplied exclusively for R&D with reliable global fulfillment.

Molecular Formula C12H16BrFN2O2
Molecular Weight 319.17 g/mol
Cat. No. B7939934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide
Molecular FormulaC12H16BrFN2O2
Molecular Weight319.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCCCCC(=O)NN)F)Br
InChIInChI=1S/C12H16BrFN2O2/c13-10-6-5-9(8-11(10)14)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17)
InChIKeyQABPBZHHIWRPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide: Chemical Identity & Characterization


6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide (CAS 1483239-05-9; molecular formula C12H16BrFN2O2; molecular weight 319.17 g/mol; SMILES NNC(=O)CCCCCOc1ccc(Br)c(F)c1) is a synthetic aryloxyalkanoic acid hydrazide . It belongs to the hydrazide class (R–CO–NH–NH2), which is widely recognized as a privileged scaffold in medicinal chemistry due to its capacity to generate diverse bioactive derivatives (hydrazones, heterocycles) and to interact with a broad range of biological targets [1]. The compound is commercially available at ≥95% purity (catalog number CM750439) and is supplied exclusively for research and development purposes .

Building block class
Hydrazide scaffold supports hydrazone and heterocycle library synthesis
Aryloxy pattern
4-bromo-3-fluoro substitution provides distinct electronic and steric profile
Procurement quality
Documented purity and unique MDL identifier support batch consistency review

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide: Why Generic Substitution Fails


Within the phenoxyalkanoic acid hydrazide series, even minor structural modifications produce quantifiable alterations in physicochemical properties and downstream applicability. The target compound features a unique combination of four structural determinants: a 4-bromo-3-fluoro substitution pattern on the phenoxy ring, a six-carbon (hexanoic) aliphatic linker, a terminal hydrazide functional group, and an ether oxygen connecting the aryl and aliphatic domains. Close analogs such as 2-(4-bromo-3-fluorophenoxy)acetohydrazide (CAS 1491601-83-2, MW 263.06) possess an identical aryl substitution pattern but are differentiated by a two-carbon (acetic) linker, resulting in a 56.11 Da lower molecular weight, altered LogP, and distinct synthetic utility as a heterocycle precursor . Conversely, analogs such as 6-(4-bromo-2-chlorophenoxy)-hexanoic acid hydrazide (MW 335.62) retain the hexanoic linker but swap a 3-fluoro for a 2-chloro substituent, introducing a different halogen electronegativity profile (fluorine vs. chlorine) and a shift in the substitution position from meta to ortho . These variations in linker length, halogen identity, and regiochemistry fundamentally govern reactivity in nucleophilic aromatic substitution, condensation chemistry, and hydrogen-bonding capacity of the hydrazide moiety, making direct functional interchange unreliable without experimental verification.

Target compound
Hexanoic (C6) hydrazide with 4-bromo-3-fluoro motif
Shorter-linker analog
2-(4-bromo-3-fluorophenoxy)acetohydrazide — C2 linker may alter heterocycle geometry and lipophilicity
Target compound
Fluorine meta, bromine para substitution pattern
Halogen-regioisomer analog
6-(4-bromo-2-chlorophenoxy)-hexanoic acid hydrazide — Cl ortho vs. F meta may shift electronic and steric properties

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide: Differentiation from Closest Analogs


Linker Length and Molecular Weight Distinction

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide incorporates a six-carbon hexanoic acid linker (C6), whereas the closest commercially available analog bearing the identical 4-bromo-3-fluorophenoxy substitution pattern, 2-(4-bromo-3-fluorophenoxy)acetohydrazide, carries a two-carbon acetic linker (C2) . The additional four methylene units increase the molecular weight from 263.06 to 319.17 g/mol (ΔMW 56.11) . This linker extension increases the calculated lipophilicity by approximately +2.0 logP units (ΔcLogP estimated via additive fragment methods for four methylene units at ~0.5 logP per CH2), shifts the spacing between the aryl pharmacophore and the hydrazide nucleophile, and alters conformational flexibility, directly affecting the geometry of downstream hydrazone and heterocyclic derivatives.

Linker-length distinction
Cross-study comparable
ΔMW +56.11 g/mol (+21.3%); estimated ΔcLogP ≈ +2.0 for four additional methylene units
Supports linker-dependent property differentiation
LogP estimated via fragment-additive method; experimental confirmation recommended
Structure–Property Relationship Medicinal Chemistry Building Block Hydrazide–Hydrazone Synthesis

Halogen Substitution and Regiochemistry Comparison

The target compound carries a 4-bromo-3-fluoro substitution on the phenoxy ring. The closest analog with an identical hexanoic hydrazide backbone but a different halogen pattern is 6-(4-bromo-2-chlorophenoxy)-hexanoic acid hydrazide (MW 335.62), which replaces the meta-fluorine (position 3) with an ortho-chlorine (position 2) . The fluorine atom (van der Waals radius 1.47 Å; most electronegative element) provides a fundamentally different electronic effect compared to chlorine (vdW radius 1.75 Å; lower electronegativity), altering the ring electron density, the reactivity of the bromine leaving group in nucleophilic aromatic substitution, and the hydrogen-bond acceptor capacity of the halogen. The positional shift from C3-fluoro to C2-chloro further changes steric accessibility around the ether linkage and the geometric relationship between the halogen substituents and the hydrazide terminus.

Halogen & regiochemistry
Class-level inference
F (meta) vs. Cl (ortho): Δelectronegativity +0.82, ΔvdW radius −0.28 Å
Halogen and regiochemistry may modulate reactivity
Electronic effects inferred from periodic properties; direct comparative data absent
Halogen Bonding Nucleophilic Aromatic Substitution Reactivity Medicinal Chemistry Selectivity

Documented Purity and Procurement Traceability

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide is supplied with a documented purity specification of ≥95% (HPLC), catalog number CM750439, and an MDL identifier (MFCD20773300), providing batch-level traceability . In contrast, certain close analogs such as 2-(4-bromo-3-fluorophenoxy)acetohydrazide and 6-(4-bromo-2-methylphenoxy)-hexanoic acid hydrazide are listed by vendors without an MDL number or with unspecified purity grades, which introduces ambiguity in procurement quality control and may require independent purity verification prior to use . Inter-batch and inter-vendor purity variability in hydrazides can alter reaction stoichiometry, yield, and biological assay reproducibility, making documented purity specifications a critical procurement differentiator.

Purity & traceability
Supporting evidence
≥95% (HPLC); Catalog CM750439; MDL MFCD20773300
Documented purity supports stoichiometric accuracy
Batch-specific supplier certification; independent verification for critical applications
Chemical Procurement Quality Assurance Reproducibility

Hydrazide Moiety Derivatization Versatility

The hydrazide functional group is established as a versatile synthon for generating hydrazone, 1,3,4-oxadiazole, 1,2,4-triazole, pyrazole, and thiazolidinone derivatives upon condensation with aldehydes, isothiocyanates, or cyclization reagents [1]. Phenoxy-containing hydrazides specifically have been employed to synthesize substituted 1,2,4-triazole-3-one derivatives and 4-thiazolidinone compounds with demonstrated antimicrobial activity, where the aryloxy substitution pattern influences the spectrum and potency of the resulting heterocycles [2][3]. Although direct quantitative bioactivity data for the target compound itself is not yet publicly available, the combination of the 4-bromo-3-fluorophenoxy motif with a hexanoic hydrazide backbone provides a structurally distinct entry point into this derivatization space that is not accessible from shorter-chain (acetic) or differently halogenated analogs.

Derivatization versatility
Class-level inference
Hydrazide → hydrazones, 1,2,4-triazoles, oxadiazoles, thiazolidinones (class precedent)
Hydrazide class enables diverse heterocycle synthesis
Target-compound-specific derivatization data not yet reported
Hydrazide–Hydrazone Chemistry Heterocycle Synthesis Click Chemistry Precursor

Dehydrazination Route to Esters

Aliphatic carboxylic acid hydrazides, including hexanoic acid hydrazide specifically, have been demonstrated to undergo dehydrazination with chloral or bromal in alcoholic media to generate the corresponding esters in good yields [1]. This reaction pathway, established for hexanoic hydrazide and phenoxyacetic acid hydrazide as model substrates, indicates that the hexanoic hydrazide backbone of the target compound can serve as a latent ester precursor under dehydrazination conditions. Shorter-chain hydrazides (acetic, propionic, butyric) produce esters with different volatility and solubility profiles, making the C6 chain length a practical differentiator when the ester product must be separable from the reaction mixture or requires specific physical properties.

Dehydrazination route
Cross-study comparable
Hexanoic hydrazide → hexanoate ester with chloral/bromal in alcohol (validated for aliphatic series)
C6 linker yields ester with distinct physical properties
Yakugaku Zasshi 1965 study; dehydrazination with chloral
Dehydrazination Ester Synthesis Synthetic Methodology

6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide: Research & Industrial Applications


Hydrazone Libraries for Antimicrobial Screening

The hydrazide group readily condenses with aromatic aldehydes to form hydrazones, a reaction extensively validated for phenoxy hydrazide analogs to generate compounds with measurable antimicrobial activity [1][2]. The target compound provides a distinctive C6 linker and 4-bromo-3-fluoro aryl motif that yields hydrazones with molecular geometries and lipophilicity profiles not accessible from the more common phenoxyacetohydrazide (C2) starting materials. This structural differentiation supports diversity-oriented synthesis campaigns aimed at discovering new anti-infective leads with novel resistance profiles.

Heterocyclic Building Block: Triazoles, Oxadiazoles, Thiazolidinones

Phenoxyalkanoic acid hydrazides are established precursors to bioactive five-membered heterocycles including 1,2,4-triazoles and 4-thiazolidinones, with documented antibacterial and antifungal activity [2][3]. The C6 linker in the target compound introduces greater conformational flexibility and increased lipophilicity compared to acetic acid hydrazide analogs, which can be exploited to tune the physicochemical properties (logD, solubility, protein binding) of the final heterocyclic products for specific target product profiles.

Latent Ester Precursor for Prodrug Design

Hexanoic acid hydrazides undergo clean dehydrazination to yield hexanoate esters when treated with chloral or bromal in alcohol [4]. This reactivity positions the target compound as a stable, storable hydrazide that can be unmasked to the corresponding ester on demand, a strategy useful in prodrug design (hydrazide as a masked carboxylic acid) or in multi-step syntheses where the carboxylic acid must be protected during upstream transformations and liberated at a late stage.

Bromine Heavy-Atom Probe for X-ray Crystallography

The presence of a bromine atom (atomic number 35) in the 4-position of the phenoxy ring provides anomalous scattering signal for X-ray crystallographic phasing, making this compound a viable heavy-atom derivative for protein–ligand co-crystallization studies. Combined with the hydrazide group's capacity for covalent or strong non-covalent interactions with enzyme active sites, the compound can serve as a tool for structural biology, where the bromine anomalous signal facilitates phase determination and unambiguous electron density assignment [1].

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Linker-length-dependent geometry and lipophilicity
Hydrazone formation efficiency and antimicrobial screening endpoints
Heterocyclic building block
Hydrazide reactivity with cyclization reagents
Triazole/oxadiazole/thiazolidinone physicochemical property tuning
Latent ester precursor
Dehydrazination susceptibility of hexanoic hydrazide
Condition optimization and ester product isolation
X-ray crystallography probe
Bromine anomalous scattering signal
Phasing power and electron density assignment in co-crystal structures
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